Cas no 67698-68-4 (p-Octyloxybenzyl alcohol)
p-Octyloxybenzyl alcohol Chemical and Physical Properties
Names and Identifiers
-
- p-Octyloxybenzyl alcohol
- (4-octoxyphenyl)methanol
- 4-Octyloxybenzyl alcohol
- p-n-octyloxybenzyl alcohol
- p-octyloxyphenylmethanol
- AKOS008968174
- SCHEMBL3051144
- [4-(Octyloxy)phenyl]methanol #
- DTXSID30217982
- [4-(Octyloxy)phenyl]methanol
- (4-(octyloxy)phenyl)methanol
- 4-n-Octyloxybenzyl alcohol
- MFCD00043784
- FT-0676053
- 67698-68-4
-
- MDL: MFCD00043784
- Inchi: 1S/C15H24O2/c1-2-3-4-5-6-7-12-17-15-10-8-14(13-16)9-11-15/h8-11,16H,2-7,12-13H2,1H3
- InChI Key: BVSGXVHDNMPZSE-UHFFFAOYSA-N
- SMILES: O(C1C=CC(CO)=CC=1)CCCCCCCC
Computed Properties
- Exact Mass: 236.17800
- Monoisotopic Mass: 236.177630004g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 9
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 356.6±17.0 °C at 760 mmHg
- Flash Point: 145.4±15.2 °C
- PSA: 29.46000
- LogP: 3.91820
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
p-Octyloxybenzyl alcohol Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
p-Octyloxybenzyl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB357800-5 g |
p-Octyloxybenzyl alcohol; . |
67698-68-4 | 5g |
€191.50 | 2023-04-26 | ||
| abcr | AB357800-25 g |
p-Octyloxybenzyl alcohol; . |
67698-68-4 | 25g |
€574.00 | 2023-04-26 | ||
| TRC | O293278-50mg |
p-Octyloxybenzyl Alcohol |
67698-68-4 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | O293278-100mg |
p-Octyloxybenzyl Alcohol |
67698-68-4 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | O293278-500mg |
p-Octyloxybenzyl Alcohol |
67698-68-4 | 500mg |
$ 80.00 | 2022-06-03 | ||
| abcr | AB357800-5g |
p-Octyloxybenzyl alcohol; . |
67698-68-4 | 5g |
€191.50 | 2025-04-17 | ||
| abcr | AB357800-25g |
p-Octyloxybenzyl alcohol; . |
67698-68-4 | 25g |
€574.00 | 2025-04-17 | ||
| 1PlusChem | 1P00FD0P-5g |
P-OCTYLOXYBENZYL ALCOHOL |
67698-68-4 | 5g |
$152.00 | 2024-04-22 | ||
| 1PlusChem | 1P00FD0P-25g |
P-OCTYLOXYBENZYL ALCOHOL |
67698-68-4 | 25g |
$456.00 | 2024-04-22 | ||
| A2B Chem LLC | AH15913-5g |
P-OCTYLOXYBENZYL ALCOHOL |
67698-68-4 | 5g |
$140.00 | 2024-04-19 |
p-Octyloxybenzyl alcohol Suppliers
p-Octyloxybenzyl alcohol Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on p-Octyloxybenzyl alcohol
p-Octyloxybenzyl Alcohol (CAS No. 67698-68-4): An Overview of Its Properties, Applications, and Recent Research
p-Octyloxybenzyl alcohol (CAS No. 67698-68-4) is a versatile compound with a wide range of applications in the chemical and pharmaceutical industries. This alkoxybenzyl alcohol derivative is characterized by its unique chemical structure, which includes an octyloxy group attached to a benzyl alcohol moiety. The compound's properties and potential uses have been the subject of extensive research, contributing to its growing importance in various fields.
The chemical structure of p-octyloxybenzyl alcohol is defined by its molecular formula, C15H24O2. The presence of the long alkyl chain (octyloxy group) imparts hydrophobic properties to the molecule, making it suitable for applications where solubility in non-polar solvents is desired. Additionally, the benzyl alcohol moiety provides a hydroxyl group that can participate in hydrogen bonding and other intermolecular interactions, enhancing the compound's reactivity and functionality.
In terms of physical properties, p-octyloxybenzyl alcohol is a colorless liquid with a mild, characteristic odor. It has a boiling point of approximately 300°C and a melting point of -10°C. The compound is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water due to its hydrophobic nature. These properties make it an ideal candidate for use in formulations where controlled solubility and stability are crucial.
The synthesis of p-octyloxybenzyl alcohol typically involves the reaction of benzyl chloride with octanol in the presence of a base such as potassium hydroxide or sodium hydride. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product with high yield and purity. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods, such as using catalytic amounts of base and recyclable solvents, which reduce waste and improve sustainability.
In the pharmaceutical industry, p-octyloxybenzyl alcohol has gained attention for its potential as a penetration enhancer in transdermal drug delivery systems. Transdermal patches are designed to deliver drugs through the skin directly into the bloodstream, bypassing first-pass metabolism and improving patient compliance. The hydrophobic nature of p-octyloxybenzyl alcohol allows it to interact with the lipid bilayers of skin cells, facilitating the passage of drugs across the stratum corneum. Studies have shown that formulations containing this compound can significantly enhance the permeability of various active pharmaceutical ingredients (APIs), including anti-inflammatory agents and analgesics.
Beyond its use in drug delivery systems, p-octyloxybenzyl alcohol has also been explored for its antimicrobial properties. Research has demonstrated that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell death. These findings suggest potential applications in developing new antimicrobial agents for use in healthcare settings or consumer products.
In the field of cosmetics, p-octyloxybenzyl alcohol is valued for its emollient properties and ability to enhance the texture and feel of skincare formulations. It can be used as a solvent or co-solvent to improve the stability and performance of cosmetic products. Additionally, its low toxicity and mild skin irritation profile make it suitable for use in a wide range of personal care products, including moisturizers, lotions, and hair care formulations.
The environmental impact of p-octyloxybenzyl alcohol has also been studied to ensure its safe use in various applications. Toxicological assessments have shown that this compound has low acute toxicity when ingested or applied topically. However, like many chemicals, it should be handled with care to avoid prolonged exposure or inhalation. Environmental fate studies have indicated that p-octyloxybenzyl alcohol biodegrades relatively quickly under aerobic conditions, reducing its potential for long-term environmental accumulation.
In conclusion, p-octyloxybenzyl alcohol (CAS No. 67698-68-4) is a multifunctional compound with diverse applications across multiple industries. Its unique chemical structure confers valuable properties such as hydrophobicity, solubility control, and reactivity enhancement. Recent research has further expanded our understanding of its potential uses in drug delivery systems, antimicrobial formulations, and cosmetics. As ongoing studies continue to uncover new insights into this compound's behavior and performance, it is likely that p-octyloxybenzyl alcohol will play an increasingly important role in future product development efforts.
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